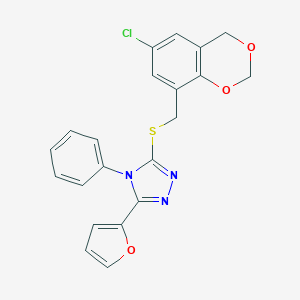
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide, commonly known as MDMA, is a psychoactive drug that has been widely researched for its therapeutic potential in treating various mental health disorders. MDMA belongs to the family of phenethylamines and is structurally similar to both amphetamines and hallucinogens. The compound was first synthesized in 1912 by a German pharmaceutical company, Merck, and has since been used recreationally and medically.
Mechanism of Action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, which leads to a sense of euphoria and heightened emotional openness. The drug also activates the release of oxytocin, a hormone that is associated with social bonding and trust. The combination of these effects is thought to contribute to the therapeutic potential of MDMA in treating mental health disorders.
Biochemical and Physiological Effects
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to feelings of anxiety and agitation. Prolonged use of MDMA can lead to neurotoxicity, which can result in long-term cognitive and emotional impairments.
Advantages and Limitations for Lab Experiments
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened emotional openness and facilitate communication. The drug can also be used to study the effects of serotonin, dopamine, and norepinephrine on brain function and behavior. However, the use of MDMA in lab experiments is limited by its potential for neurotoxicity and the difficulty in controlling the dose and purity of the drug.
Future Directions
There are several future directions for research on MDMA, including the development of new synthesis methods that are safer and more efficient. There is also a need for more research on the long-term effects of MDMA use, as well as its potential for addiction and abuse. Additionally, the therapeutic potential of MDMA in treating other mental health disorders, such as addiction and eating disorders, should be explored. Finally, research on the mechanisms of action of MDMA and its effects on brain function and behavior can provide valuable insights into the neurobiology of mental health disorders.
Synthesis Methods
MDMA is synthesized through a multi-step process that involves the conversion of safrole, a natural compound found in sassafras oil, into MDMA. The process involves several chemical reactions, including isomerization, reduction, and amidation, to produce the final product. The synthesis of MDMA is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
MDMA has been studied for its therapeutic potential in treating various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. The drug has been shown to increase empathy, promote emotional openness, and enhance communication, making it a promising candidate for psychotherapy. MDMA-assisted psychotherapy involves administering the drug in a controlled setting, under the supervision of a trained therapist, to facilitate therapeutic breakthroughs and emotional healing.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
|---|---|
Molecular Formula |
C20H21NO5 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C20H21NO5/c1-20(11-23-18(24-12-20)15-5-3-2-4-6-15)19(22)21-10-14-7-8-16-17(9-14)26-13-25-16/h2-9,18H,10-13H2,1H3,(H,21,22) |
InChI Key |
XAQCTAMZLKQYAN-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)





![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)